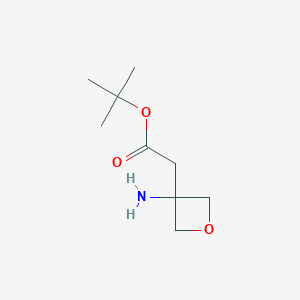

![molecular formula C11H9NO2 B2741737 2H,3H-[1,4]dioxino[2,3-g]isoquinoline CAS No. 4362-07-6](/img/structure/B2741737.png)

2H,3H-[1,4]dioxino[2,3-g]isoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

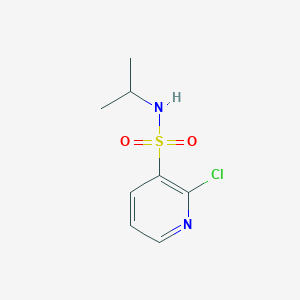

2H,3H-[1,4]dioxino[2,3-g]isoquinoline is a chemical compound with the molecular formula C11H9NO2 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular weight of 2H,3H-[1,4]dioxino[2,3-g]isoquinoline is 187.19 g/mol . The InChI code for this compound is provided in some resources .Physical And Chemical Properties Analysis

2H,3H-[1,4]dioxino[2,3-g]isoquinoline is a solid at room temperature . Its molecular formula is C11H9NO2 .Applications De Recherche Scientifique

Medicinal Chemistry and Pharmacology

- Anticancer Properties : Research suggests that 2H,3H-[1,4]dioxino[2,3-g]isoquinoline derivatives exhibit promising anticancer activity. These compounds may interfere with cell cycle regulation, inhibit tumor growth, and induce apoptosis in cancer cells .

- Neuroprotective Effects : Some isoquinoline derivatives, including 2H,3H-[1,4]dioxino[2,3-g]isoquinoline, have demonstrated neuroprotective properties. They may modulate neurotransmitter systems, reduce oxidative stress, and enhance neuronal survival.

Organic Synthesis and Chemical Biology

- Building Blocks for Organic Synthesis : Researchers use 2H,3H-[1,4]dioxino[2,3-g]isoquinoline as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for diverse functionalization and scaffold modification.

- Protein Kinase Inhibitors : Isoquinoline derivatives, including our compound of interest, can serve as protein kinase inhibitors. These molecules play a crucial role in drug discovery and the development of targeted therapies .

Material Science and Optoelectronics

- Fluorescent Dyes and Sensors : 2H,3H-[1,4]dioxino[2,3-g]isoquinoline derivatives exhibit interesting photophysical properties. Researchers have explored their use as fluorescent dyes and sensors for detecting metal ions, pH changes, and biomolecules.

- Organic Light-Emitting Diodes (OLEDs) : The electron-rich isoquinoline core makes these compounds suitable for OLEDs. Their emission properties contribute to efficient electroluminescence in optoelectronic devices.

Environmental Chemistry and Analytical Chemistry

- Chelating Agents : Isoquinoline derivatives can act as chelating agents, binding to metal ions. Researchers investigate their potential in environmental remediation and metal ion extraction.

- Analytical Probes : These compounds find applications as analytical probes in spectroscopy and chromatography. Their distinct absorption and emission profiles aid in detecting and quantifying various analytes .

Propriétés

IUPAC Name |

2,3-dihydro-[1,4]dioxino[2,3-g]isoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-2-12-7-9-6-11-10(5-8(1)9)13-3-4-14-11/h1-2,5-7H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQPYWMYACLTHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C=CN=CC3=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H,3H-[1,4]dioxino[2,3-g]isoquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2741662.png)

![4-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2741666.png)

![4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2741671.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2741673.png)